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molecular formula C13H10N2 B1330817 1-Phenyl-1H-benzoimidazole CAS No. 2622-60-8

1-Phenyl-1H-benzoimidazole

Cat. No. B1330817
M. Wt: 194.23 g/mol
InChI Key: XNCMQRWVMWLODV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07538931B2

Procedure details

To a flask were added 2.0 g 2-methylbenzimidazole and 40 ml tetrahydrofuran and the mixture was cooled to 10 C under nitrogen. 0.9 g Sodium hydride were added in portions and the reaction mixture was stirred for 20 minutes. 3.9 g 1-iodopropane were added and the mixture was heated to 45 C for 6 hours. The mixture was quenched slowly with 40 ml water, extracted twice with ethyl acetate and washed with water. Following solvent removal, the product was purified by silica gel chromatography using pure ethyl acetate to 5% methanol in ethyl acetate. A pale yellow oil was obtained.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
0.9 g
Type
reactant
Reaction Step Two
Quantity
3.9 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[C:2]1[NH:3][C:4]2[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=2[N:6]=1.[H-].[Na+].I[CH2:14][CH2:15][CH3:16].O1C[CH2:20][CH2:19][CH2:18]1>>[C:15]1([N:6]2[C:5]3[CH:7]=[CH:8][CH:9]=[CH:10][C:4]=3[N:3]=[CH:2]2)[CH:16]=[CH:20][CH:19]=[CH:18][CH:14]=1 |f:1.2|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
CC=1NC2=C(N1)C=CC=C2
Name
Quantity
40 mL
Type
reactant
Smiles
O1CCCC1
Step Two
Name
Quantity
0.9 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
3.9 g
Type
reactant
Smiles
ICCC

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled to 10 C under nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated to 45 C for 6 hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
The mixture was quenched slowly with 40 ml water
EXTRACTION
Type
EXTRACTION
Details
extracted twice with ethyl acetate
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
Following solvent removal
CUSTOM
Type
CUSTOM
Details
the product was purified by silica gel chromatography
CUSTOM
Type
CUSTOM
Details
A pale yellow oil was obtained

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
Smiles
C1(=CC=CC=C1)N1C=NC2=C1C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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